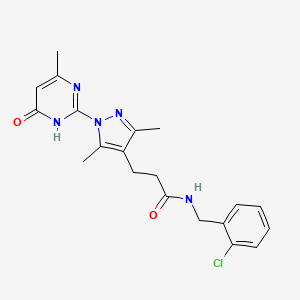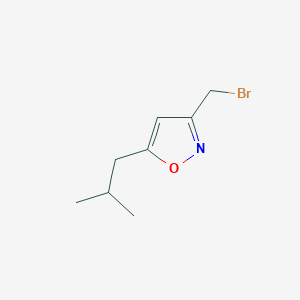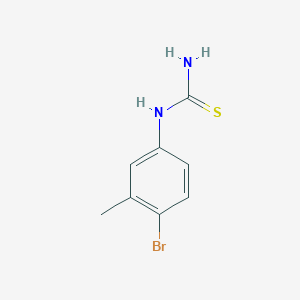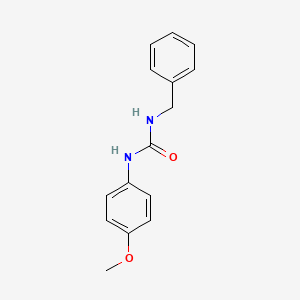![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA has a unique chemical structure that can be synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine exerts its biological effects through the modulation of various signaling pathways, including the inhibition of monoamine oxidase (MAO) and the activation of the sigma-1 receptor. MAO is an enzyme that metabolizes neurotransmitters, and its inhibition by this compound leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The activation of the sigma-1 receptor by this compound has been associated with various physiological effects, including the modulation of calcium signaling and the regulation of protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of tumor cell growth, and the regulation of calcium signaling. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several advantages for lab experiments, including its high purity level, ease of synthesis, and unique chemical structure. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential toxicity and side effects. Additionally, this compound may have potential applications in material science and organic synthesis, which warrant further investigation.
合成法
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can be synthesized through several methods, including the reaction of 4-(3,3,3-trifluoropropoxy)benzaldehyde with ammonia, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ammonia, followed by reduction with lithium aluminum hydride. Both methods yield this compound as a white crystalline solid with a high purity level.
科学的研究の応用
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science and organic synthesis.
特性
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)




![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)
